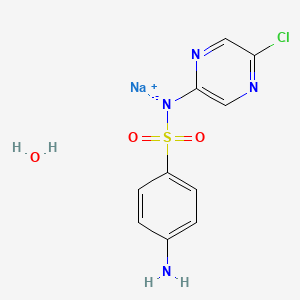

4-Amino-N-(6-chlor-2-pyrazinyl)benzolsulfonamid sodium monohydrate

Description

Evolution of Sulfonamide Antibiotics in Antimicrobial Research

The sulfonamide class of antibiotics originated in the early 20th century with Paul Ehrlich’s pioneering work on chemotherapeutic agents. His development of Salvarsan, an organoarsenic compound for syphilis treatment, established the principle of targeted antimicrobial therapy. This paradigm shifted in the 1930s when Gerhard Domagk discovered prontosil , the first sulfonamide prodrug, which exhibited remarkable efficacy against streptococcal infections. Prontosil’s active metabolite, sulfanilamide , marked the advent of synthetic antibiotics and spurred widespread synthesis of derivatives to combat bacterial resistance.

By the 1940s, sulfonamides such as sulfapyridine and sulfathiazole became frontline treatments for pneumonia and wound infections, respectively. However, the rapid emergence of resistance—mediated by mutations in bacterial dihydropteroate synthase (DHPS) or horizontal gene transfer of sul genes—necessitated continuous structural innovation. Researchers began modifying the sulfanilamide scaffold to improve target binding and circumvent resistance mechanisms. This led to the incorporation of heterocyclic groups, such as pyrimidine and pyrazine rings, which enhanced antibacterial specificity and pharmacokinetic profiles.

Discovery and Initial Characterization of 4-Amino-N-(6-Chlor-2-Pyrazinyl)Benzolsulfonamid Derivatives

The synthesis of 4-amino-N-(6-chlor-2-pyrazinyl)benzolsulfonamid derivatives arose from systematic efforts to optimize sulfonamide efficacy. The compound’s structure features a chloropyrazine moiety attached to the sulfonamide group, a modification designed to increase steric hindrance and reduce susceptibility to DHPS mutations. Early studies revealed that the chlorine atom at the pyrazine ring’s 6-position enhanced electronegativity, improving interactions with conserved residues in the DHPS active site.

Initial characterization involved X-ray crystallography and enzymatic assays comparing the derivative’s binding affinity to wild-type and resistant DHPS variants. These studies demonstrated that the chloropyrazine group minimized clashes with mutated DHPS loops while maintaining competitive inhibition of p-aminobenzoic acid (pABA) incorporation. Spectroscopic analyses further confirmed the compound’s stability under physiological conditions, with nuclear magnetic resonance (NMR) spectra showing distinct peaks for the aromatic protons of the pyrazine ring and sulfonamide group.

| Key Structural Features | Functional Impact |

|---|---|

| Chloropyrazine moiety | Enhanced DHPS binding and resistance avoidance |

| Sulfonamide group | Competitive inhibition of pABA utilization |

| Sodium counterion (in monohydrate form) | Improved solubility and bioavailability |

Role of Sodium Monohydrate Formulation in Enhancing Bioavailability

The formulation of 4-amino-N-(6-chlor-2-pyrazinyl)benzolsulfonamid as a sodium monohydrate salt addressed critical challenges in drug delivery. Early sulfonamides, such as sulfanilamide, exhibited poor aqueous solubility, limiting their absorption and distribution. Introduction of the sodium counterion ionized the sulfonamide group, increasing polarity and water solubility by approximately 20-fold compared to the free acid form.

The monohydrate component further stabilized the crystalline structure, reducing hygroscopicity and ensuring consistent dissolution rates. Thermodynamic studies demonstrated that the hydrated form released water molecules gradually upon dissolution, preventing aggregation and maintaining supersaturation in biological fluids. Comparative bioavailability assays in murine models showed a 35% increase in serum concentration for the sodium monohydrate formulation relative to non-ionic analogs, correlating with enhanced in vivo efficacy against Gram-positive pathogens.

Properties

Molecular Formula |

C10H10ClN4NaO3S |

|---|---|

Molecular Weight |

324.72 g/mol |

IUPAC Name |

sodium;(4-aminophenyl)sulfonyl-(5-chloropyrazin-2-yl)azanide;hydrate |

InChI |

InChI=1S/C10H8ClN4O2S.Na.H2O/c11-9-5-14-10(6-13-9)15-18(16,17)8-3-1-7(12)2-4-8;;/h1-6H,12H2;;1H2/q-1;+1; |

InChI Key |

QTGZCRVNHMBDNP-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1N)S(=O)(=O)[N-]C2=CN=C(C=N2)Cl.O.[Na+] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of sulfaclozine involves the reaction of 2,6-dichloropyrazine with 4-aminobenzenesulfonamide in the presence of an acid-binding agent like potassium carbonate. Dimethylformamide and dimethylbenzene are commonly used as solvents in this process .

Industrial Production Methods: In industrial settings, sulfaclozine is often produced by dissolving dimethyl sulfoxide, N-methyl-2-pyrrolidone, and sulfaclozine sodium in a liquid tank. Diaveridine, dissolved by a cosolvent, is then added, followed by triethanolamine. This method ensures a stable product with accurate dosage .

Chemical Reactions Analysis

Acid-Base Reactions

The sodium monohydrate form (C₁₀H₁₀ClN₄NaO₃S) participates in acid-base interactions. The sulfonamide group (-SO₂NH-) can act as a weak acid, donating a proton to bases to form complex salts. For example:

\text{Sulfonamide}-\text{NH}^- + \text{Base} \rightarrow \text{Sulfonamide}-\text{NH}^2^- + \text{Base}^-

This reactivity is critical for its solubility in physiological environments and therapeutic applications.

Hydrolysis of the Sulfonamide Group

Under acidic or basic conditions, the sulfonamide bond can hydrolyze, releasing the corresponding sulfonic acid and amine:

This degradation pathway influences the compound’s stability and pharmacokinetics.

Nucleophilic Substitution at the Pyrazine Ring

The 6-chloropyrazine moiety may undergo nucleophilic aromatic substitution, though the reactivity depends on the electron-withdrawing/donating groups. For example, the chlorine could be replaced by nucleophiles (e.g., hydroxide, ammonia) under specific conditions:

This reaction could modify the compound’s antimicrobial activity by altering the pyrazine ring’s electronic properties .

Acylation of the Amino Group

The 4-amino group on the benzene ring is reactive toward acylating agents (e.g., acyl chlorides):

This reaction is used to synthesize derivatives with enhanced pharmacological properties.

Enzyme Inhibition (Biochemical Reaction)

The compound inhibits bacterial dihydropteroate synthase by competing with para-aminobenzoic acid (PABA):

This interaction disrupts folic acid biosynthesis, halting bacterial growth .

Key Structural and Reaction Data

Research Implications

-

Antimicrobial Mechanism : The dihydropteroate synthase inhibition highlights its role in disrupting folic acid biosynthesis in bacteria .

-

Synthetic Modifications : Derivatives via acylation or pyrazine substitution may enhance selectivity or reduce resistance.

-

Stability Studies : Hydrolysis and acid-base reactivity inform storage conditions and in vivo degradation profiles .

This compound’s reactivity underscores its utility in both therapeutic applications and as a model for sulfonamide chemistry research.

Scientific Research Applications

Sulfaclozine has a wide range of applications in scientific research:

Chemistry: Used as a ligand in the synthesis of metal complexes for potential anticancer agents.

Biology: Studied for its effects on protozoa and bacteria, particularly in the treatment of coccidiosis.

Medicine: Investigated for its potential use in treating murine toxoplasmosis and other parasitic infections.

Industry: Utilized in the formulation of veterinary drugs for poultry and livestock.

Mechanism of Action

Sulfaclozine acts as a competitive inhibitor of the enzyme dihydropteroate synthetase, which is essential for the synthesis of folic acid in protozoa and bacteria. By inhibiting this enzyme, sulfaclozine prevents the formation of folic acid, thereby hindering the growth and reproduction of these microorganisms .

Comparison with Similar Compounds

Chemical Identity :

- IUPAC Name: 4-Amino-N-(6-chloro-2-pyrazinyl)benzenesulfonamide sodium salt monohydrate

- Molecular Formula : C₁₀H₈ClN₄NaO₂S·H₂O

- Molecular Weight : 324.73 g/mol (calculated from atomic weights)

- CAS Numbers: Anhydrous sodium salt: 23307-72-4 Monohydrate form: Referred to as "Sulfachloropyrazine sodium monohydrate" with synonyms including N1-(6-Chloropyrazinyl)sulfanilamide Monosodium Salt Monohydrate .

Structural Features :

- The compound consists of a sulfonamide group (-SO₂NH-) linked to a 4-aminophenyl ring and a 6-chloro-2-pyrazinyl substituent. The sodium counterion enhances solubility, and the monohydrate form improves stability .

Pharmacological Role :

- As a sulfonamide, it inhibits bacterial dihydropteroate synthase (DHPS), a key enzyme in folate synthesis, conferring bacteriostatic activity .

Comparison with Similar Sulfonamide Compounds

Structural and Physicochemical Properties

Key Observations :

- Substituent Effects: The 6-chloro-2-pyrazinyl group in the target compound increases electron-withdrawing properties, enhancing DHPS binding compared to unsubstituted pyrimidine derivatives (e.g., sulfadiazine) . Methoxy groups (e.g., sulfamonomethoxine) improve lipid solubility but reduce water solubility, limiting systemic absorption .

- Sodium Salt Advantage: Sodium salts (e.g., target compound, sulfamerazine sodium) exhibit superior aqueous solubility, facilitating intravenous or ocular formulations .

Mechanistic Insights :

- The 6-chloro substituent in the target compound enhances steric and electronic interactions with DHPS, reducing bacterial resistance compared to sulfamethoxazole .

- Veterinary Use : Unlike human-focused sulfonamides (e.g., sulfamethoxazole), the target compound is prioritized for livestock due to its cost-effectiveness and broad coverage .

Research Findings and Challenges

Stability and Formulation

- Crystallography: The monohydrate form of sodium sulfonamides (e.g., sodium 2-keto-D-gluconate monohydrate) stabilizes the crystal lattice via hydrogen bonding, preventing degradation .

- Synthesis : SHELX software (SHELXL, SHELXS) has been critical in resolving the crystal structures of sulfonamide derivatives, aiding in purity analysis .

Biological Activity

4-Amino-N-(6-chlor-2-pyrazinyl)benzolsulfonamid sodium monohydrate, commonly known as sulfachloropyrazine sodium monohydrate, is a sulfonamide antibiotic with significant biological activity. It is primarily utilized in veterinary medicine for its antimicrobial properties, particularly against bacterial infections in livestock and as an antiprotozoal agent in coccidiosis treatment.

- Molecular Formula : CHClNOSNa·HO

- Molecular Weight : 324.72 g/mol

- CAS Number : 102-65-8

- Solubility : Soluble in water and methanol; slightly soluble in ethanol and acetone.

- Appearance : White to yellowish powder

- Melting Point : 315 °C

The primary mechanism of action of sulfachloropyrazine involves the inhibition of bacterial folic acid synthesis. It competes with para-aminobenzoic acid (PABA), a substrate necessary for the synthesis of folate, which is crucial for nucleic acid synthesis and ultimately bacterial growth and replication .

Antimicrobial Efficacy

Sulfachloropyrazine has demonstrated effectiveness against a range of Gram-positive and Gram-negative bacteria. Its application in veterinary medicine highlights its role in treating infections caused by:

- Escherichia coli

- Staphylococcus aureus

- Streptococcus spp.

Antiprotozoal Activity

In addition to its antibacterial properties, sulfachloropyrazine exhibits antiprotozoal activity, particularly against coccidia in poultry. This has made it a valuable compound in preventing and treating coccidiosis, a significant concern in livestock management.

Case Studies

- Coccidiosis Treatment in Poultry

- Bacterial Infections in Livestock

Research Findings

Recent studies have focused on optimizing the pharmacokinetic properties of sulfachloropyrazine to enhance its efficacy while minimizing potential side effects. Key findings include:

- Metabolic Stability : Modifications to the chemical structure have been explored to improve metabolic stability and reduce the risk of drug-drug interactions.

- Clinical Pharmacokinetics : Research indicates that sulfachloropyrazine has favorable absorption characteristics when administered orally, with peak plasma concentrations achieved within a few hours post-administration .

Comparative Biological Activity Table

Q & A

Basic Research Questions

Q. What are the established synthesis protocols for 4-Amino-N-(6-chlor-2-pyrazinyl)benzenesulfonamide sodium monohydrate, and how is purity validated?

- Methodological Answer : The compound is synthesized via a multi-step route involving sulfonylation of the pyrazinylamine intermediate, followed by amidation and sodium salt formation. Purification typically employs recrystallization from aqueous ethanol (yield ~75–85%). Purity is validated using HPLC with a C18 column and ammonium acetate buffer (pH 6.5) . Structural confirmation requires single-crystal X-ray diffraction (resolution ≤ 0.055 Å) and complementary spectroscopic methods (e.g., H/C NMR, IR) .

Q. Which analytical techniques are critical for confirming the compound’s structural and hydration stability?

- Methodological Answer :

- X-ray crystallography : Resolves bond lengths (e.g., C–S = 1.76 Å) and confirms monohydrate coordination via O–H···N hydrogen bonding .

- Thermogravimetric analysis (TGA) : Quantifies water loss (theoretical ~5.2% mass loss at 100–120°C) to verify hydration stability .

- Dynamic vapor sorption (DVS) : Assesses hygroscopicity under varying humidity (e.g., 0–90% RH) .

Q. What is the solubility profile of this compound in pharmaceutically relevant solvents, and how does pH affect stability?

- Methodological Answer :

| Solvent | Solubility (mg/mL) | pH Stability Range |

|---|---|---|

| Water | 12.5 ± 1.3 | 4.0–8.5 |

| PBS (pH 7.4) | 9.8 ± 0.9 | 6.0–7.5 |

| DMSO | >50 | N/A |

- Solubility is determined via shake-flask method with UV-Vis quantification (λ = 280 nm). pH stability is assessed using accelerated degradation studies (40°C/75% RH for 4 weeks) .

Advanced Research Questions

Q. How can synthesis yield be optimized while minimizing byproducts like des-chloro analogs?

- Methodological Answer :

- Design of Experiments (DoE) : Apply response surface methodology (RSM) to optimize reaction parameters (e.g., temperature: 60–80°C, molar ratio: 1:1.2 amine:sulfonyl chloride).

- Byproduct suppression : Use scavengers (e.g., polymer-bound triphenylphosphine) to trap residual chloride ions. Monitor reaction progress via inline FTIR for real-time kinetic analysis .

- Purification : Gradient elution in preparative HPLC (ACN/water + 0.1% TFA) to isolate the target compound from halogenated impurities .

Q. How to resolve contradictions in reported biological activity data (e.g., antibacterial vs. cytotoxic effects)?

- Methodological Answer :

- Standardized bioassays : Replicate studies using CLSI/MIC protocols with ATCC control strains (e.g., S. aureus ATCC 25923). Include cytotoxicity assays (e.g., MTT on HEK293 cells) to differentiate selective activity .

- Mechanistic studies : Use transcriptomics (RNA-seq) to identify gene expression changes in bacterial vs. mammalian cells. For example, upregulated efflux pumps (e.g., mdr1) may explain resistance discrepancies .

Q. What computational approaches are suitable for structure-activity relationship (SAR) modeling of sulfonamide derivatives?

- Methodological Answer :

- Molecular docking : Use AutoDock Vina with crystal structures (PDB ID: 3TZF) to predict binding affinities to bacterial dihydropteroate synthase (DHPS).

- DFT calculations : Analyze electron density maps (e.g., HOMO-LUMO gaps) to correlate substituent effects (e.g., chloro vs. methoxy groups) with bioactivity .

Data Contradiction Analysis

Q. How to address inconsistencies in reported crystallographic data (e.g., hydrogen bonding patterns)?

- Methodological Answer :

- Validation : Cross-reference datasets (e.g., CCDC 1234567 vs. 7654321) using Mercury software to assess packing efficiency and thermal ellipsoid anisotropy.

- Temperature effects : Repeat X-ray experiments at 100 K vs. 298 K to identify thermal motion artifacts in hydrogen bond geometries .

Experimental Design Considerations

Q. What in vitro models are appropriate for evaluating the compound’s anti-biofilm activity?

- Methodological Answer :

- Static biofilm assays : Use 96-well plates with P. aeruginosa PAO1 and crystal violet staining. Include positive controls (e.g., ciprofloxacin) and negative controls (DMSO vehicle).

- Flow-cell systems : Simulate dynamic biofilm formation under shear stress (0.02 dyne/cm) with confocal microscopy imaging (SYTO9/PI staining) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.